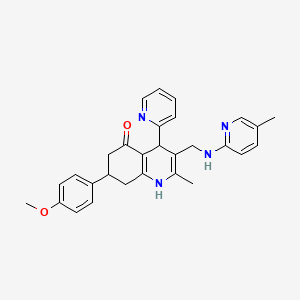
2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid typically involves several steps. One common method includes the etherification of benzyl alcohol with a substituted phenylpropanoate in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by hydrolysis of the ester to yield the desired propanoic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors or enzymes, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-(Benzyloxy)-3-fluorophenyl)propanoic acid can be compared with other similar compounds such as:
2-(4-Isopropylbenzyloxy)-2-methyl-3-(4-substituted phenyl)propanoic acid: This compound has similar structural features but with different substituents, which may result in different chemical and biological properties.
2-(4-Biphenyl)propanoic acid: Another structurally related compound with distinct pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
127437-34-7 |
|---|---|
Molecular Formula |
C16H15FO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15FO3/c1-11(16(18)19)13-7-8-15(14(17)9-13)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,19) |
InChI Key |
UEXOQSABTFUOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


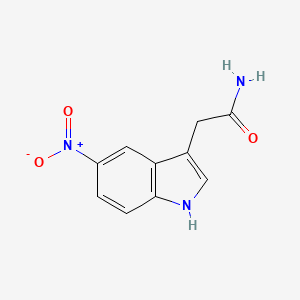
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)
![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

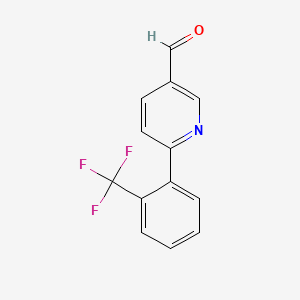

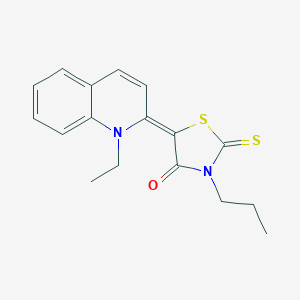

![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
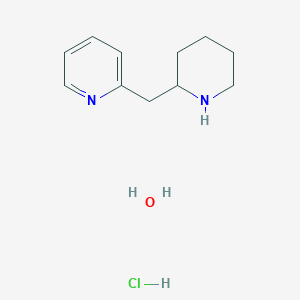
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)

![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
